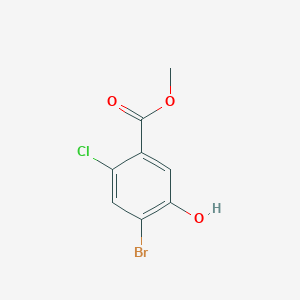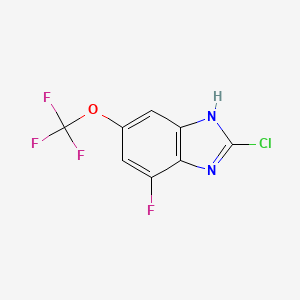
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethoxy group
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the benzimidazole ring.
Halogenation: Introduction of chlorine and fluorine atoms.
Trifluoromethoxylation: Addition of the trifluoromethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the effects of halogenated benzimidazoles on biological systems, including their potential as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole include other halogenated benzimidazoles, such as:
- 2-Chloro-4-fluoro-1H-1,3-benzimidazole
- 2-Bromo-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
- 2-Fluoro-4-methylaniline
These compounds share similar structural features but differ in the specific halogen or functional groups attached. The uniqueness of this compound lies in its combination of chlorine, fluorine, and trifluoromethoxy groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H3ClF4N2O |
|---|---|
Molekulargewicht |
254.57 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-5-2-3(16-8(11,12)13)1-4(10)6(5)15-7/h1-2H,(H,14,15) |
InChI-Schlüssel |
ZEWRBTGNPLIMNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
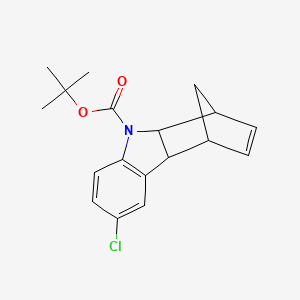

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
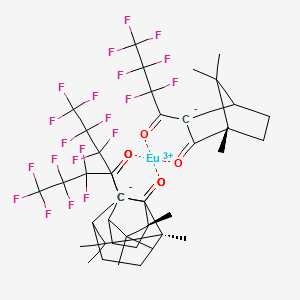
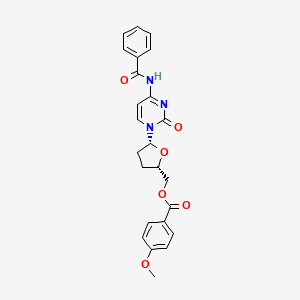


![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
